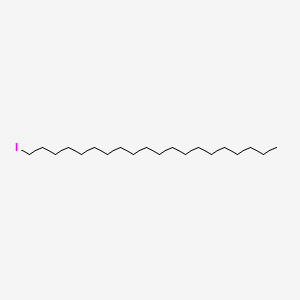

Eicosane, 1-iodo-

Description

BenchChem offers high-quality Eicosane, 1-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eicosane, 1-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-iodoicosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBWORFIJZQKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41I | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334435 | |

| Record name | eicosane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34994-81-5 | |

| Record name | 1-Iodoeicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34994-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | eicosane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Iodoeicosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-iodoeicosane, a long-chain alkyl iodide. The information is curated for professionals in research and development who require detailed chemical data and experimental insights.

Physicochemical Properties

1-Iodoeicosane (C₂₀H₄₁I) is a long-chain saturated alkyl iodide. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₁I | [1] |

| Molecular Weight | 408.45 g/mol | [2] |

| CAS Number | 34994-81-5 | [1] |

| Melting Point | 41.45 °C | [2] |

| Boiling Point (estimated) | 391.28 °C | [2] |

| Density (estimated) | 1.0758 g/cm³ | [2] |

| Refractive Index (estimated) | 1.4716 | [2] |

| LogP (estimated) | 8.46310 | [2] |

| Exact Mass | 408.22530 u | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 18 | [2] |

Reactivity and Chemical Behavior

As a primary iodoalkane, 1-iodoeicosane is characterized by its reactivity in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[1][2] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[2] This inherent reactivity renders 1-iodoeicosane a valuable reagent in organic synthesis for introducing the eicosanyl moiety onto various substrates.

The reactivity of iodoalkanes is the highest among the haloalkanes, following the trend RI > RBr > RCl > RF.[3] This is attributed to the lower bond dissociation energy of the C-I bond.[4]

Experimental Protocols

A common and efficient method for the synthesis of 1-iodoeicosane from 1-eicosanol is the Appel reaction, which utilizes triphenylphosphine and iodine.[5][6]

Materials:

-

1-Eicosanol (1 equivalent)

-

Triphenylphosphine (1.1 equivalents)

-

Iodine (1.1 equivalents)

-

Imidazole (1.1 equivalents, optional but recommended)

-

Anhydrous toluene or other suitable aprotic solvent

Procedure:

-

To a stirred solution of 1-eicosanol and triphenylphosphine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add imidazole.

-

Slowly add a solution of iodine in anhydrous toluene to the reaction mixture at room temperature. The disappearance of the iodine color indicates the progress of the reaction.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The precipitated triphenylphosphine oxide can be removed by filtration.

-

The filtrate is then washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted iodine), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-iodoeicosane.

The crude 1-iodoeicosane can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

If necessary, the product can be further purified by silica gel column chromatography.

-

A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically used.

-

The fractions containing the pure product are collected and the solvent is evaporated under reduced pressure.

Spectral Data (Predicted)

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a triplet at approximately 3.1-3.3 ppm corresponding to the two protons on the carbon adjacent to the iodine atom (α-protons).[7] The other methylene protons along the chain will appear as a broad multiplet between approximately 1.2-1.4 ppm, with the terminal methyl protons appearing as a triplet around 0.8-1.0 ppm.[7]

-

¹³C NMR: The carbon-13 NMR spectrum will show a distinct signal for the carbon atom bonded to iodine at a chemical shift of approximately 5-15 ppm.[3] The other carbon atoms in the long alkyl chain will have chemical shifts in the typical aliphatic region (approximately 10-35 ppm).[8]

-

Infrared (IR) Spectroscopy: The most characteristic absorption for 1-iodoeicosane in the IR spectrum is the C-I stretching vibration, which is expected to appear in the range of 500-600 cm⁻¹.[2][9] Other prominent peaks will include the C-H stretching vibrations from the alkyl chain at approximately 2850-2960 cm⁻¹.[10]

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ at m/z = 408 is expected. Common fragmentation patterns for long-chain alkyl iodides include the loss of an iodine atom ([M-127]⁺) and cleavage of C-C bonds along the alkyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂).[11][12] A prominent peak at m/z 127 corresponding to the iodine cation [I]⁺ may also be observed.[13]

Safety and Handling

1-Iodoeicosane should be handled with care in a well-ventilated fume hood.[14][15] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[14] Iodo-compounds can be harmful if swallowed, in contact with skin, or if inhaled.[14] They may cause skin and eye irritation.[16] Store in a tightly sealed container in a cool, dry place, protected from light.[17] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 3. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Introduction to NMR Spectroscopy [wwwchem.uwimona.edu.jm]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass chart Fragmentation | PDF [slideshare.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. compoundchem.com [compoundchem.com]

- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Synthesis of 1-Iodoeicosane from 1-Eicosanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-iodoeicosane from 1-eicosanol, a critical conversion for introducing a reactive iodide functional group onto a long alkyl chain. This transformation is valuable in various research and development applications, including the synthesis of surfactants, lubricants, and complex organic molecules where the iodo-group serves as a versatile intermediate for subsequent carbon-carbon bond formation or nucleophilic substitution reactions. The primary focus of this document is the Appel reaction, a reliable and mild method for the iodination of primary alcohols.

Core Synthesis Methodology: The Appel Reaction

The conversion of 1-eicosanol to 1-iodoeicosane is efficiently achieved via the Appel reaction. This method utilizes triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a weak base, typically imidazole, to facilitate the conversion of the primary alcohol to the corresponding alkyl iodide. The reaction proceeds under relatively mild conditions, minimizing the risk of side reactions.

The overall reaction is as follows:

C₂₀H₄₁OH + PPh₃ + I₂ + Imidazole → C₂₀H₄₁I + PPh₃O + [Imidazole-H]⁺I⁻

The reaction mechanism involves the formation of a phosphonium iodide species from triphenylphosphine and iodine. The alcohol then attacks the phosphonium species, and subsequent elimination, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, yields the desired alkyl iodide.

Quantitative Data Summary

The Appel reaction is a high-yielding method for the iodination of long-chain primary alcohols. The following table summarizes the typical yield for the synthesis of 1-iodoeicosane and related long-chain alkyl iodides.

| Starting Alcohol | Product | Reaction Conditions | Yield (%) |

| 1-Eicosanol | 1-Iodoeicosane | PPh₃, I₂, Imidazole, THF, Reflux, 5h | 70 |

| 1-Hexadecanol | 1-Iodohexadecane | PPh₃, I₂, Imidazole, CH₂Cl₂, RT | ~95 |

| 1-Octadecanol | 1-Iodooctadecane | PPh₃, I₂, Imidazole, CH₂Cl₂, RT | ~96 |

Experimental Protocol: Synthesis of 1-Iodoeicosane

This protocol details the synthesis of 1-iodoeicosane from 1-eicosanol on a 10 mmol scale.

Materials:

-

1-Eicosanol (2.98 g, 10 mmol)

-

Triphenylphosphine (3.93 g, 15 mmol)

-

Iodine (3.81 g, 15 mmol)

-

Imidazole (1.02 g, 15 mmol)

-

Anhydrous Tetrahydrofuran (THF), 100 mL

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane or Ethanol (for recrystallization)

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask containing a magnetic stir bar, add 1-eicosanol (2.98 g, 10 mmol), triphenylphosphine (3.93 g, 15 mmol), and imidazole (1.02 g, 15 mmol).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous THF to the flask. Stir the mixture until the solids are dissolved. Carefully add iodine (3.81 g, 15 mmol) to the solution in portions. The solution will turn dark brown.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After 5 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Quenching: Add saturated aqueous sodium thiosulfate solution to the separatory funnel and shake until the brown color of the excess iodine disappears.

-

Extraction: Add 100 mL of dichloromethane to the separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. The crude product will contain 1-iodoeicosane and triphenylphosphine oxide.

Purification: Recrystallization

-

Solvent Selection: Given the melting point of 1-iodoeicosane is approximately 41 °C, recrystallization is an effective purification method. Hexane or ethanol are suitable solvents.

-

Procedure: Dissolve the crude product in a minimal amount of hot hexane (or ethanol). If using ethanol, a small amount of water can be added dropwise to the hot solution to induce crystallization upon cooling.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals of 1-iodoeicosane by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

-

Characterization: Determine the melting point of the purified product and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its identity and purity. The expected melting point of 1-iodoeicosane is around 41.45°C.[1]

Visualizations

Reaction Mechanism: Appel Reaction

Caption: Mechanism of the Appel reaction for the synthesis of 1-iodoeicosane.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of 1-iodoeicosane.

References

Technical Guide: Eicosane, 1-iodo-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Eicosane, 1-iodo-, a long-chain alkyl iodide. The information presented herein is intended to support research and development activities by providing key data, experimental methodologies, and a visualization of its chemical utility.

Core Compound Data: Eicosane, 1-iodo-

Eicosane, 1-iodo-, also known as 1-iodoeicosane, is a saturated long-chain alkyl halide. Its chemical structure consists of a twenty-carbon chain with an iodine atom at the terminal position.

CAS Number: 34994-81-5[1][2][3][4]

The physicochemical properties of Eicosane, 1-iodo- are summarized in the table below. This data is essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₁I | [1][2][5] |

| Molecular Weight | 408.44 g/mol | [1][2][3][5] |

| Melting Point | 41.45 °C | [2] |

| Boiling Point | 391.28 °C (rough estimate) | [2] |

| Density | 1.0758 g/cm³ (rough estimate) | [2] |

| Refractive Index | 1.4716 (estimate) | [2] |

| LogP | 8.46310 | [2] |

Synthesis and Reactivity

Eicosane, 1-iodo- is a valuable intermediate in organic synthesis, primarily utilized for introducing the long eicosanyl chain into other molecules. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions.

Experimental Protocol: Synthesis via Finkelstein Reaction

A common and efficient method for the synthesis of 1-iodoalkanes is the Finkelstein reaction. This reaction involves the treatment of an alkyl chloride or bromide with an excess of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.

Materials:

-

1-Bromoeicosane (or 1-chloroeicosane)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diatomaceous earth

-

Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoeicosane (1 equivalent) and anhydrous acetone.

-

Add sodium iodide (1.5 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with 5% sodium thiosulfate solution to remove any unreacted iodine, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-iodoeicosane.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Reactivity: Nucleophilic Substitution

1-Iodoeicosane is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the iodide ion. This allows for the introduction of the C₂₀H₄₁ alkyl chain onto various functional groups.

General Reaction Scheme: C₂₀H₄₁-I + Nu⁻ → C₂₀H₄₁-Nu + I⁻

Where Nu⁻ can be a variety of nucleophiles such as -OH, -OR, -CN, -NH₂, etc.

Potential Applications in Research and Development

While specific signaling pathways involving 1-iodoeicosane are not well-documented, long-chain alkyl compounds are known to play roles in various biological contexts. The long alkyl chain imparts significant lipophilicity, which can be exploited in drug design to enhance membrane permeability or target lipid-rich environments. Some studies have suggested that the length of alkyl chains can influence the antibacterial activity of certain compounds.

Visualizations

Synthesis Workflow: Finkelstein Reaction

The following diagram illustrates the workflow for the synthesis of 1-iodoeicosane using the Finkelstein reaction.

Caption: Workflow for the synthesis of 1-Iodoeicosane.

Role in Nucleophilic Substitution Reactions

This diagram illustrates the role of 1-iodoeicosane as an electrophile in nucleophilic substitution reactions, leading to the formation of various derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 3. Finkelstein Reaction [organic-chemistry.org]

- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 5. allaboutchemistry.net [allaboutchemistry.net]

Physical Properties of Long-Chain Alkyl Iodides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of long-chain alkyl iodides. The data is presented in a structured format to facilitate comparison and analysis. Detailed experimental protocols for determining these properties are also included.

Core Physical Properties

Long-chain alkyl iodides are characterized by their physical properties, which are crucial for their application in various scientific and industrial fields, including drug development. These properties are largely influenced by the length of the alkyl chain and the presence of the iodine atom.

Data Summary

The following tables summarize key physical properties of selected long-chain alkyl iodides.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Iodododecane | C12H25I | 296.23 | -3[1][2] |

| 1-Iodohexadecane | C16H33I | 352.34 | 21-23[3][4] |

| 1-Iodooctadecane | C18H37I | 380.39 | 33-35[5][6][7] |

| Compound Name | Boiling Point (°C) | Pressure (mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1-Iodododecane | 159-160 | 15[1][2] | 1.201[1][2] | 1.484[1][2] |

| 1-Iodohexadecane | 206-207 | 10[3][4][8] | 1.121[3][4][8] | 1.4806[3][4] |

| 1-Iodooctadecane | 194-197 | 2[5][7] | 1.104[5] | 1.4762 (estimate)[5] |

Solubility

Long-chain alkyl iodides are generally insoluble in water due to their nonpolar alkyl chains and their inability to form hydrogen bonds with water molecules.[9][10] They are, however, soluble in a variety of organic solvents.[9][10][11] The principle of "like dissolves like" is a good guideline for predicting solubility.[12] For instance, 1-iodooctadecane is soluble in toluene.[5]

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of long-chain alkyl iodides. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[13][14] Pure crystalline organic compounds typically have a sharp melting point range of 0.5-1.0°C.[13] Impurities tend to lower and broaden the melting range.[13][14]

Methodology: Thiele Tube Method [14]

-

Sample Preparation: A small amount of the finely powdered long-chain alkyl iodide is packed into a capillary tube, sealed at one end.[14][15][16] The packing should be tight to ensure uniform heat transfer.[14]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[14][15] The assembly is then suspended in a Thiele tube containing a high-boiling point liquid like mineral oil or silicone oil.[14] The rubber band should remain above the oil level to prevent melting.[14]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner or other heat source.[14][15] This design promotes convection currents that ensure even heat distribution throughout the oil bath.[14] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[14]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[13][14][17]

-

Refinement: For greater accuracy, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.[13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18] It is an important physical property for characterizing and purifying liquids.

Methodology: Micro-Boiling Point Method [19]

-

Sample Preparation: A few milliliters of the liquid long-chain alkyl iodide are placed in a small test tube.[19] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end down.[18]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath, such as a Thiele tube or a metal block heater.[19][20] The setup should allow for uniform heating and clear observation of the sample.[18]

-

Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and be expelled, seen as a stream of bubbles.[19] Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[19][20]

-

Observation: At this point, the heating is stopped.[19] As the apparatus cools, the stream of bubbles will slow down and stop. The moment the liquid is drawn up into the capillary tube, the temperature is recorded. This is the boiling point of the liquid.[19]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on it.[20][21]

Density Determination

Density is the mass per unit volume of a substance and is a fundamental physical property.[22][23]

Methodology: Volumetric Method [24]

-

Mass Measurement: A clean, dry volumetric flask or graduated cylinder of a known volume (e.g., 10 mL or 25 mL) is weighed accurately on an analytical balance.[24]

-

Volume Measurement: The long-chain alkyl iodide is carefully added to the volumetric flask up to the calibration mark. Care should be taken to avoid parallax errors when reading the volume.

-

Final Mass Measurement: The flask containing the alkyl iodide is reweighed.[24]

-

Calculation: The density is calculated by dividing the mass of the alkyl iodide (final mass - initial mass of the empty flask) by the known volume of the flask.[22][23]

-

Temperature Control: The temperature at which the measurement is made should be recorded, as density is temperature-dependent.[22][23]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[25]

Methodology: Qualitative Solubility Test [25][26]

-

Sample and Solvent Preparation: A small, measured amount of the long-chain alkyl iodide (e.g., 25 mg or 0.05 mL) is placed in a small test tube.[25]

-

Addition of Solvent: A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added to the test tube in small portions.[25]

-

Observation: After each addition, the test tube is vigorously shaken.[25] The compound is considered soluble if it completely dissolves to form a homogeneous solution.[27] If two distinct layers form, the substances are immiscible (insoluble).[27]

-

Systematic Testing: A systematic approach is often used, starting with water, followed by other solvents of varying polarity such as ethanol, diethyl ether, and toluene.[25][26]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of a long-chain alkyl iodide.

Caption: Workflow for Physical Characterization.

References

- 1. 1-Iodododecane CAS#: 4292-19-7 [m.chemicalbook.com]

- 2. 1-ヨードドデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-IODOHEXADECANE | 544-77-4 [chemicalbook.com]

- 4. 1-碘十六烷 contains copper as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Iodooctadecane|lookchem [lookchem.com]

- 6. 1-Iodooctadecane | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-IODOOCTADECANE | 629-93-6 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. pennwest.edu [pennwest.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 22. uoanbar.edu.iq [uoanbar.edu.iq]

- 23. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 24. scribd.com [scribd.com]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. scribd.com [scribd.com]

- 27. chem.ws [chem.ws]

An In-depth Technical Guide to the Solubility of 1-Iodoeicosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodoeicosane (C₂₀H₄₁I). Due to the scarcity of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on physicochemical principles, qualitative assessments, and standardized experimental methodologies for determining solubility.

Introduction to 1-Iodoeicosane

1-Iodoeicosane is a long-chain alkyl halide with the chemical formula C₂₀H₄₁I and a molecular weight of 408.44 g/mol .[1][2] It consists of a twenty-carbon saturated alkyl chain (eicosanyl group) covalently bonded to an iodine atom. Its structure is dominated by the long, nonpolar hydrocarbon tail, which dictates many of its physical properties, including its solubility. Understanding the solubility of such molecules is crucial in various applications, including organic synthesis, materials science, and as intermediates in the development of pharmaceuticals where lipophilicity is a key parameter.

Physicochemical Principles and Qualitative Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[3][4]

-

Solute (1-Iodoeicosane): The 1-iodoeicosane molecule is overwhelmingly nonpolar. The long eicosanyl chain contributes significant van der Waals forces. The carbon-iodine bond is the most polar part of the molecule, but its polarity is weak and its influence is vastly overshadowed by the 20-carbon chain.

-

Solvent: Solvents are broadly classified as polar (e.g., water, methanol) and nonpolar (e.g., hexane, toluene).

Based on these principles, a qualitative assessment of 1-iodoeicosane's solubility can be made. It is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.

Solubility Data

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Alkanes | Hexane, Heptane | High | Nonpolar solvent interacts favorably with the long nonpolar alkyl chain via London dispersion forces. |

| Aromatic | Toluene, Benzene | High | Nonpolar aromatic solvents effectively solvate the nonpolar solute. |

| Ethers | Diethyl Ether, THF | Moderate to High | Solvents have low polarity and can effectively solvate the long alkyl chain. |

| Halogenated | Dichloromethane | Moderate to High | Similar weak polarity allows for good interaction between solvent and the C-I bond and alkyl chain. |

| Esters | Ethyl Acetate | Low to Moderate | The moderate polarity of the ester group makes it a less ideal solvent for the highly nonpolar solute. |

| Ketones | Acetone | Low | The polarity of the carbonyl group is too high to favorably interact with the nonpolar solute. |

| Alcohols | Methanol, Ethanol | Very Low / Insoluble | The strong hydrogen bonding network of the polar solvent cannot be overcome to solvate the nonpolar solute. |

| Water | H₂O | Insoluble | The high polarity and strong hydrogen bonding of water make it an extremely poor solvent for this solute. |

Standard Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method can be employed. This protocol is a reliable way to determine the solubility of a solid compound in a solvent at a specific temperature.

Objective: To determine the saturation solubility of 1-iodoeicosane in a given solvent at a constant temperature.

Materials:

-

1-Iodoeicosane (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or gravimetric analysis)

Methodology:

-

Preparation: Add an excess amount of solid 1-iodoeicosane to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) to ensure the solution reaches saturation. The agitation ensures proper mixing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.

-

Quantification: Analyze the concentration of 1-iodoeicosane in the filtered sample.

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue.

-

Chromatographic Method: Dilute the sample to an appropriate concentration and analyze using a pre-calibrated GC or HPLC instrument.

-

-

Calculation: Calculate the solubility in desired units (e.g., mg/mL, mol/L) based on the amount of solute quantified in the known volume of the sample.

Visualizing Workflows and Relationships

Diagram 1: Factors Influencing Solubility

The following diagram illustrates the key factors that determine the solubility of a solute like 1-iodoeicosane in a solvent.

Caption: Key factors influencing the solubility of 1-iodoeicosane.

Diagram 2: Experimental Workflow for Solubility Determination

This diagram outlines the standard steps of the isothermal shake-flask method for determining solubility.

Caption: Workflow for the isothermal shake-flask solubility method.

References

A Comprehensive Technical Guide on the Thermodynamic Data and Stability of 1-Iodoeicosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermodynamic properties and chemical stability of 1-iodoeicosane (C₂₀H₄₁I). Due to the limited availability of experimental data, this report combines known values with estimated thermodynamic parameters calculated via the Joback group contribution method. Furthermore, it outlines comprehensive experimental protocols for the determination of these properties and discusses the expected stability of 1-iodoeicosane based on the general behavior of long-chain alkyl iodides. This document is intended to serve as a valuable resource for professionals in research and drug development who may be working with or considering the use of 1-iodoeicosane in their applications.

Introduction

1-Iodoeicosane is a long-chain saturated alkyl iodide. Its extended hydrocarbon tail imparts significant lipophilicity, making it a molecule of interest in various fields, including organic synthesis, materials science, and potentially in the formulation of lipid-based drug delivery systems. A thorough understanding of its thermodynamic properties and stability is crucial for its effective application, particularly in the pharmaceutical sciences where stability and energy considerations are paramount for drug substance and product development.

This guide summarizes the available and estimated thermodynamic data for 1-iodoeicosane, provides detailed methodologies for its experimental characterization, and discusses its likely stability profile.

Thermodynamic Data

The experimental thermodynamic data for 1-iodoeicosane is not extensively reported in the literature. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides a value for its enthalpy of vaporization. To offer a more complete thermodynamic profile, key parameters including the standard enthalpy of formation, standard Gibbs free energy of formation, and ideal gas heat capacity have been estimated using the Joback group contribution method. This method allows for the prediction of thermodynamic properties based on the molecular structure of the compound.

Table 1: Thermodynamic Properties of 1-Iodoeicosane

| Property | Value | Method |

| Molecular Formula | C₂₀H₄₁I | - |

| Molecular Weight | 408.44 g/mol | - |

| Enthalpy of Vaporization (ΔHvap) | 80.9 kJ/mol at 531 K | Experimental (NIST) |

| Standard Enthalpy of Formation (ΔHf°) | -405.7 kJ/mol | Estimated (Joback Method) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 104.3 kJ/mol | Estimated (Joback Method) |

| Ideal Gas Heat Capacity (Cp) | See Table 2 | Estimated (Joback Method) |

Table 2: Estimated Ideal Gas Heat Capacity (Cp) of 1-Iodoeicosane at Various Temperatures

| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |

| 298.15 | 459.8 |

| 400 | 589.2 |

| 500 | 701.5 |

| 600 | 796.7 |

| 700 | 874.8 |

| 800 | 935.8 |

| 900 | 980.0 |

| 1000 | 1007.2 |

Note: The estimated values should be used with caution and are intended to provide an approximation in the absence of experimental data. Experimental verification is highly recommended.

Chemical Stability

General Stability Considerations for Alkyl Iodides:

-

Carbon-Iodine Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This inherent weakness makes alkyl iodides more susceptible to decomposition compared to their chlorinated or brominated analogs.

-

Light Sensitivity: Alkyl iodides are often sensitive to light. Photolytic cleavage of the C-I bond can occur, leading to the formation of radical species. This can initiate decomposition and discoloration of the material. It is therefore recommended that 1-iodoeicosane be stored in amber or opaque containers, protected from light.

-

Thermal Stability: While generally stable at room temperature if protected from light, elevated temperatures can promote the homolytic cleavage of the C-I bond, leading to the formation of an eicosyl radical and an iodine radical. The subsequent reactions of these radicals can lead to a variety of decomposition products.

-

Susceptibility to Nucleophilic Substitution: The iodide ion is an excellent leaving group, making 1-iodoeicosane susceptible to nucleophilic substitution reactions (SN2). It will readily react with nucleophiles such as amines, hydroxides, and thiolates.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, 1-iodoeicosane can undergo elimination reactions (E2) to form eicosene.

Potential Decomposition Pathways:

The primary decomposition pathways for 1-iodoeicosane are expected to be:

-

Homolytic Cleavage: C₂₀H₄₁I → C₂₀H₄₁• + I• The resulting radicals can then undergo further reactions such as dimerization, disproportionation, or reaction with oxygen if present.

-

Hydrolysis: In the presence of water, particularly at elevated temperatures or under basic conditions, 1-iodoeicosane can hydrolyze to form eicosanol and hydroiodic acid. C₂₀H₄₁I + H₂O → C₂₀H₄₁OH + HI

-

Dehydroiodination: Under basic conditions, elimination of HI can occur to yield eicosene. C₂₀H₄₁I + Base → C₂₀H₄₀ + HB⁺ + I⁻

Experimental Protocols

To obtain accurate thermodynamic and stability data for 1-iodoeicosane, the following experimental protocols are recommended.

Determination of Enthalpy of Formation via Bomb Calorimetry

Objective: To experimentally determine the standard enthalpy of combustion (ΔHc°) of 1-iodoeicosane, from which the standard enthalpy of formation (ΔHf°) can be calculated.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of 1-iodoeicosane into a pre-weighed crucible.

-

A known length of nickel-chromium ignition wire is threaded through the electrodes of the bomb head and positioned to be in contact with the sample.

-

-

Calorimeter Assembly:

-

The crucible containing the sample is placed in the bomb.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

-

The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The sealed bomb is placed in the calorimeter bucket containing a precisely measured volume of water.

-

The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is closed.

-

-

Measurement:

-

The stirrer is started, and the initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed.

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the water is recorded at regular intervals throughout the combustion process and for a period afterward until the rate of temperature change again becomes constant.

-

-

Data Analysis:

-

The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of 1-iodoeicosane is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's Law: ΔHf°(C₂₀H₄₁I) = 20 * ΔHf°(CO₂) + 20.5 * ΔHf°(H₂O) - ΔHc°(C₂₀H₄₁I)

-

Determination of Phase Transitions and Heat Capacity using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of 1-iodoeicosane.

Methodology:

-

Sample Preparation:

-

A small, accurately weighed sample of 1-iodoeicosane (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty, sealed aluminum pan is used as a reference.

-

-

DSC Analysis:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow to the sample and reference is measured as a function of temperature.

-

-

Data Analysis:

-

Melting Point and Enthalpy of Fusion: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus).

-

Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

-

Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of 1-iodoeicosane and identify its decomposition temperature.

Methodology:

-

Sample Preparation:

-

A small, accurately weighed sample of 1-iodoeicosane (typically 5-10 mg) is placed in a TGA sample pan.

-

-

TGA Analysis:

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

-

Data Analysis:

-

A plot of mass versus temperature (TGA curve) is generated.

-

The onset temperature of mass loss indicates the beginning of decomposition. The temperature at which the maximum rate of mass loss occurs can be determined from the derivative of the TGA curve (DTG curve).

-

Stability and Purity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of 1-iodoeicosane and to identify potential degradation products under various stress conditions (e.g., elevated temperature, light exposure).

Methodology:

-

Sample Preparation:

-

A stock solution of 1-iodoeicosane is prepared in a suitable solvent (e.g., hexane).

-

Aliquots of the solution are subjected to stress conditions (e.g., heated at 60°C for 1 week, exposed to UV light for 24 hours).

-

-

GC-MS Analysis:

-

An aliquot of the stressed or unstressed sample solution is injected into the GC-MS system.

-

The components of the sample are separated on a capillary GC column and then detected by a mass spectrometer.

-

-

Data Analysis:

-

The purity of the unstressed sample is determined by the relative peak area of 1-iodoeicosane.

-

The chromatograms of the stressed samples are compared to the unstressed sample to identify any new peaks, which correspond to degradation products.

-

The mass spectra of the degradation products are analyzed to elucidate their structures.

-

Visualizations

Logical Workflow for Thermodynamic and Stability Assessment

Caption: Workflow for assessing thermodynamic properties and stability.

General Decomposition Pathways of 1-Iodoeicosane

Safety and Handling of 1-Iodoeicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-iodoeicosane (C20H41I), a long-chain alkyl iodide. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound in a laboratory setting.

Physicochemical Properties

1-Iodoeicosane is a long-chain saturated hydrocarbon with an iodine atom at the terminal position. Its physical and chemical characteristics are important for understanding its behavior and potential hazards.

| Property | Value | Reference |

| Chemical Formula | C20H41I | --INVALID-LINK-- |

| Molecular Weight | 408.44 g/mol | --INVALID-LINK-- |

| CAS Number | 34994-81-5 | --INVALID-LINK-- |

| Appearance | Not specified, likely a solid at room temperature | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water; soluble in organic solvents | General knowledge of long-chain haloalkanes |

| Enthalpy of Vaporization | 531 kJ/mol | --INVALID-LINK-- |

Hazard Identification and Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Thyroid) | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

Signal Word: Danger

Hazard Pictograms:

-

Health Hazard

-

Exclamation Mark

-

Environment

Experimental Protocols: Safe Handling in a Research Setting

The following is a general protocol for the safe handling of 1-iodoeicosane in a laboratory. This should be adapted to specific experimental conditions and performed in accordance with institutional safety policies.

3.1. Engineering Controls

-

Ventilation: All work with 1-iodoeicosane should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

3.2. Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[2]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2]

3.3. Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area or a chemical fume hood.

-

-

Storage:

3.4. Spill and Waste Disposal

-

Spill Response:

-

In case of a spill, evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Waste Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not allow the material to enter drains or waterways.

-

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Signaling Pathways and Logical Relationships

5.1. Biological Signaling Pathways

1-Iodoeicosane is a simple haloalkane and is not known to be involved in specific biological signaling pathways in the manner of a bioactive molecule or drug. Its toxicity is primarily associated with its reactivity as an alkylating agent and the potential for iodine to be released, which can affect the thyroid with repeated exposure. There is no evidence in the scientific literature to suggest that 1-iodoeicosane is a ligand for any receptor or an inhibitor of any enzyme in a signaling cascade.

5.2. Hazard Identification and Control Workflow

The following diagram illustrates the logical workflow for identifying and controlling the hazards associated with 1-iodoeicosane.

References

A Historical Review of 1-Iodoeicosane Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive historical and technical overview of the synthetic routes to 1-iodoeicosane, a long-chain saturated iodoalkane. This document details the evolution of synthetic methodologies, providing researchers with a thorough understanding of the available strategies for obtaining this compound. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methods are provided to facilitate replication and further development.

Introduction

1-Iodoeicosane (C₂₀H₄₁I) is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its long alkyl chain imparts significant lipophilicity, making it a useful building block for molecules designed to interact with biological membranes or for the creation of self-assembled monolayers. The terminal iodine atom serves as a versatile functional handle for a variety of coupling reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. This guide explores the primary historical methods for the synthesis of 1-iodoeicosane, focusing on the direct conversion of 1-eicosanol and the two-step conversion via an intermediate sulfonate ester, as well as the classic Finkelstein reaction from other 1-haloeicosanes.

Synthetic Approaches to 1-Iodoeicosane

The synthesis of 1-iodoeicosane has historically relied on a few robust and well-established methodologies in organic chemistry. These can be broadly categorized as:

-

Direct Iodination of 1-Eicosanol: This approach involves the direct replacement of the hydroxyl group of 1-eicosanol with an iodine atom. The most common and historically significant method utilizes a combination of triphenylphosphine and iodine.

-

Two-Step Conversion of 1-Eicosanol via a Sulfonate Ester: This method enhances the leaving group ability of the hydroxyl group by first converting it to a sulfonate ester (e.g., tosylate or mesylate), which is then displaced by an iodide ion.

-

The Finkelstein Reaction: A classic halogen exchange reaction where a less soluble sodium halide is precipitated from solution, driving the equilibrium towards the formation of the desired alkyl iodide. In the context of 1-iodoeicosane synthesis, this typically involves the reaction of 1-bromoeicosane or 1-chloroeicosane with sodium iodide in acetone.

The following sections will delve into the specifics of these synthetic routes, providing detailed experimental protocols and a comparative analysis of their efficiencies.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic routes to 1-iodoeicosane, allowing for a clear comparison of their reported yields.

| Synthetic Route | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Direct Iodination | 1-Eicosanol | I₂, PPh₃, Imidazole | Tetrahydrofuran | 5 hours | Reflux | 70 | (LookChem) |

| Two-Step (Iodination of Tosylate) | Eicosyl Tosylate | NaI | Acetone | 12 hours | Reflux | 63 | (AOCS)[1] |

| Finkelstein Reaction | 1-Bromo/Chloro-eicosane | NaI | Acetone | Variable | Reflux | Typically High | General Method[2] |

Note: The yield for the Finkelstein reaction is generally high for primary alkyl halides but specific data for 1-iodoeicosane was not found in the surveyed literature.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes to 1-iodoeicosane.

Method 1: Direct Iodination of 1-Eicosanol

This procedure is based on the reaction of 1-eicosanol with iodine and triphenylphosphine, a common method for the conversion of primary alcohols to primary iodides.

Reagents:

-

1-Eicosanol (1.0 eq)

-

Iodine (1.2 eq)

-

Triphenylphosphine (1.2 eq)

-

Imidazole (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of 1-eicosanol and imidazole in anhydrous THF under an inert atmosphere, add triphenylphosphine in one portion.

-

Cool the mixture to 0 °C and slowly add a solution of iodine in THF.

-

Allow the reaction mixture to warm to room temperature and then reflux for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-iodoeicosane.

Method 2: Two-Step Synthesis via Eicosyl Tosylate

This method involves the initial formation of eicosyl tosylate, which is then converted to 1-iodoeicosane.

Step 2a: Synthesis of Eicosyl Tosylate

Reagents:

-

1-Eicosanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Pyridine, anhydrous

Procedure:

-

Dissolve 1-eicosanol in anhydrous pyridine and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution.

-

Stir the reaction mixture at 0 °C for 4-6 hours, and then allow it to stand at a low temperature overnight.

-

Pour the reaction mixture into ice-water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield eicosyl tosylate.

Step 2b: Iodination of Eicosyl Tosylate

Reagents:

-

Eicosyl Tosylate (1.0 eq)

-

Sodium Iodide (NaI) (excess)

-

Acetone

Procedure:

-

Dissolve the eicosyl tosylate in acetone and add an excess of sodium iodide.

-

Reflux the mixture for 12 hours. The precipitation of sodium tosylate should be observed.

-

After cooling, filter the mixture to remove the precipitated salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and a saturated aqueous solution of sodium thiosulfate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-iodoeicosane.

Method 3: The Finkelstein Reaction

This protocol describes the synthesis of 1-iodoeicosane from 1-bromoeicosane.

Reagents:

-

1-Bromoeicosane (1.0 eq)

-

Sodium Iodide (NaI) (excess)

-

Acetone, anhydrous

Procedure:

-

Dissolve 1-bromoeicosane in anhydrous acetone.

-

Add a significant excess of sodium iodide to the solution.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by the formation of a precipitate (sodium bromide).

-

Continue refluxing until the reaction is complete (typically several hours).

-

Cool the mixture to room temperature and filter off the precipitated sodium bromide.

-

Remove the acetone from the filtrate by distillation.

-

The resulting crude 1-iodoeicosane can be purified by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described synthetic routes.

Caption: Direct Iodination of 1-Eicosanol.

Caption: Two-Step Synthesis via Eicosyl Tosylate.

Caption: Finkelstein Reaction from 1-Haloeicosane.

Conclusion

The synthesis of 1-iodoeicosane can be achieved through several historical and reliable methods. The direct iodination of 1-eicosanol offers a one-step procedure with a good reported yield. The two-step method via a tosylate intermediate, while longer, is also effective and proceeds with a decent yield. The Finkelstein reaction represents a classic and high-yielding approach, provided the corresponding 1-bromo- or 1-chloroeicosane is readily available. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. This guide provides the necessary technical details for researchers to make an informed decision and to successfully synthesize 1-iodoeicosane for their specific applications.

References

Methodological & Application

Application Notes and Protocols for 1-Iodoeicosane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-iodoeicosane in various organic synthesis applications. 1-Iodoeicosane, a 20-carbon saturated alkyl iodide, serves as a valuable lipophilic building block for the introduction of long alkyl chains in the synthesis of complex organic molecules, including those with potential applications in drug development and materials science.

Overview of Applications

1-Iodoeicosane is primarily employed as an electrophile in nucleophilic substitution and coupling reactions. Its long, saturated eicosyl chain imparts significant lipophilicity to the target molecules. Key applications include:

-

Carbon-Carbon Bond Formation:

-

Wurtz-type Coupling: Homocoupling to form tetracontane.

-

Corey-House Synthesis: Coupling with organocuprates to introduce the eicosyl group onto other organic frameworks.

-

-

Formation of Eicosyl Derivatives via Nucleophilic Substitution:

-

Ethers: Williamson ether synthesis.

-

Azides: Introduction of the azido group for subsequent click chemistry or reduction to amines.

-

Thiols and Thioethers: Synthesis of long-chain sulfur-containing compounds.

-

Phosphonium Salts: Preparation of Wittig reagents for olefination reactions.

-

Experimental Protocols and Quantitative Data

Carbon-Carbon Bond Formation

The Wurtz reaction provides a method for the homocoupling of alkyl halides to form a new carbon-carbon bond. While the classical Wurtz reaction using sodium metal can suffer from side reactions, modified conditions using other metals can provide better yields for long-chain alkyl iodides. A related example using cetyl iodide (1-iodohexadecane) with magnesium in ether demonstrates the feasibility of this reaction for long-chain iodoalkanes.

Reaction Scheme:

2 CH₃(CH₂)₁₉I + Mg → CH₃(CH₂)₃₈CH₃ + MgI₂

Experimental Protocol (Adapted from similar long-chain alkyl iodide couplings):

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is used.

-

Reagents:

-

1-Iodoeicosane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

-

Procedure:

-

To the reaction flask, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In a separate flask, dissolve 1-iodoeicosane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-iodoeicosane solution to the magnesium turnings to initiate the reaction, which may require gentle heating.

-

Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 1-iodoeicosane solution dropwise to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product (tetracontane) by recrystallization from a suitable solvent (e.g., ethyl acetate/ethanol).

-

Quantitative Data (Expected):

| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Temperature | Time | Yield |

| 1-Iodoeicosane | 1-Iodoeicosane | Tetracontane | Diethyl Ether | Mg | Reflux | 3-4 h | Good |

Note: Specific yield for 1-iodoeicosane was not found in the searched literature, but good yields are reported for similar long-chain alkyl iodides.

Nucleophilic Substitution Reactions

1-Iodoeicosane is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. The primary nature of the carbon bearing the iodine atom and the good leaving group ability of iodide facilitate these transformations.

Eicosyl azide is a useful intermediate for introducing a long alkyl chain via click chemistry or for the synthesis of eicosylamine.

Reaction Scheme:

CH₃(CH₂)₁₉I + NaN₃ → CH₃(CH₂)₁₉N₃ + NaI

Experimental Protocol:

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

1-Iodoeicosane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 1-iodoeicosane (1.0 equivalent) in DMF in the reaction flask.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude eicosyl azide, which can be purified by column chromatography if necessary.

-

Quantitative Data (Typical):

| Substrate | Nucleophile | Product | Solvent | Temperature | Time | Yield |

| 1-Iodoeicosane | Sodium Azide | Eicosyl Azide | DMF | 60-80 °C | 12-24 h | High |

The reaction of 1-iodoeicosane with a sulfur nucleophile can be used to prepare the corresponding thiol.

Reaction Scheme:

CH₃(CH₂)₁₉I + NaSH → CH₃(CH₂)₁₉SH + NaI

Experimental Protocol:

-

Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.

-

Reagents:

-

1-Iodoeicosane

-

Sodium hydrosulfide (NaSH)

-

Ethanol or DMF

-

-

Procedure:

-

Dissolve sodium hydrosulfide (1.5 equivalents) in ethanol in the reaction flask.

-

Add 1-iodoeicosane (1.0 equivalent) to the solution.

-

Heat the mixture to reflux and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with water, and acidify with dilute HCl.

-

Extract the product with ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield eicosanethiol, which can be purified by distillation or chromatography.

-

Quantitative Data (Typical):

| Substrate | Nucleophile | Product | Solvent | Temperature | Time | Yield |

| 1-Iodoeicosane | Sodium Hydrosulfide | Eicosanethiol | Ethanol | Reflux | 4-8 h | Good to High |

This phosphonium salt is a precursor to the corresponding Wittig reagent, which can be used to introduce the eicosyl group as part of an alkene.

Reaction Scheme:

CH₃(CH₂)₁₉I + P(C₆H₅)₃ → [CH₃(CH₂)₁₉P(C₆H₅)₃]⁺I⁻

Experimental Protocol:

-

Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.

-

Reagents:

-

1-Iodoeicosane

-

Triphenylphosphine (PPh₃)

-

Toluene or Acetonitrile

-

-

Procedure:

-

Dissolve 1-iodoeicosane (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in toluene.

-

Heat the mixture to reflux for 24-48 hours. The product will precipitate out of the solution as a white solid.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by filtration and wash with cold toluene or ether.

-

Dry the eicosyl triphenylphosphonium iodide under vacuum.

-

Quantitative Data (Typical):

| Substrate | Nucleophile | Product | Solvent | Temperature | Time | Yield |

| 1-Iodoeicosane | Triphenylphosphine | Eicosyl triphenylphosphonium iodide | Toluene | Reflux | 24-48 h | High |

Diagrams

Caption: Wurtz-type homocoupling of 1-iodoeicosane.

Caption: General Sₙ2 reactions of 1-iodoeicosane.

Caption: General experimental workflow for synthesis.

Application Notes and Protocols for Surface Modification using 1-Iodoeicosane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of silicon-based substrates (e.g., glass, silicon dioxide) with 1-iodoeicosane. Direct self-assembly of 1-iodoeicosane on these surfaces is not a well-established method. Therefore, this protocol outlines a robust two-step "grafting to" approach. The first step involves the functionalization of the substrate with an amine-terminated silane, followed by the covalent attachment of the 1-iodoeicosane via a nucleophilic substitution reaction.

Introduction

Surface modification with long-chain alkyl groups is a critical technique for controlling the surface properties of materials, such as wettability, biocompatibility, and adhesion. 1-Iodoeicosane is a long-chain alkyl halide that can be used to create hydrophobic surfaces. This protocol details a reliable method to covalently attach 1-iodoeicosane to hydroxylated surfaces like glass or silicon dioxide. The process involves two key stages:

-

Surface Amination: The substrate is first treated with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine functional groups onto the surface.

-

Alkyl Chain Attachment: The amine-functionalized surface is then reacted with 1-iodoeicosane, where the amine group acts as a nucleophile to displace the iodide, forming a stable secondary amine linkage.

This two-step method provides a high degree of control over the surface chemistry and results in a densely packed, covalently bound alkyl monolayer.

Experimental Protocols

Part 1: Substrate Cleaning and Hydroxylation

A pristine and hydrophilic surface is crucial for uniform silanization. The following protocol is for cleaning glass or silicon wafer substrates.

Materials:

-

Substrates (e.g., glass microscope slides, silicon wafers)

-

Acetone (ACS grade)

-

Ethanol (ACS grade)

-

Deionized (DI) water (18 MΩ·cm)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).

-

Nitrogen gas (high purity)

-

Beakers and substrate holders (glass or PTFE)

-

Ultrasonic bath

Procedure:

-

Degreasing:

-

Place the substrates in a substrate holder.

-

Immerse the substrates in a beaker containing acetone and sonicate for 15 minutes.

-

Remove the substrates and rinse thoroughly with DI water.

-

Immerse the substrates in ethanol and sonicate for 15 minutes.

-

Rinse thoroughly with DI water.

-

-

Hydroxylation (Piranha Etch):

-

In a designated glass beaker inside a fume hood, slowly and carefully add the hydrogen peroxide to the sulfuric acid to prepare the Piranha solution. Warning: This is an exothermic reaction.

-

Carefully immerse the cleaned substrates into the hot Piranha solution for 30-45 minutes.

-

Remove the substrates and rinse extensively with DI water to remove all traces of acid.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

The substrates should now be highly hydrophilic (a water droplet should spread completely). Use the substrates immediately in the next step.

-

Part 2: Surface Amination with APTES

Materials:

-

Hydroxylated substrates

-

Anhydrous toluene

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Reaction vessel with a nitrogen inlet

-

Oven

Procedure:

-

Solution Preparation:

-

In a clean, dry reaction vessel under a nitrogen atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene. For example, add 2 mL of APTES to 98 mL of anhydrous toluene.

-

-

Silanization:

-

Immerse the clean, dry, hydroxylated substrates in the APTES solution.

-

Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Alternatively, for a more robust layer, the reaction can be carried out at 60 °C for 1 hour.

-

-

Post-Silanization Cleaning:

-

Remove the substrates from the APTES solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

-

Rinse with ethanol and then with DI water.

-

Dry the substrates with a stream of nitrogen gas.

-

-

Curing:

-

Place the amine-functionalized substrates in an oven at 110-120 °C for 1 hour to promote covalent bond formation and cross-linking of the silane layer.

-

Allow the substrates to cool to room temperature before proceeding.

-

Part 3: Covalent Attachment of 1-Iodoeicosane

Materials:

-

Amine-functionalized substrates

-

1-Iodoeicosane

-

Anhydrous, non-protic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

Reaction vessel with a nitrogen inlet

-

Chloroform or Dichloromethane (for rinsing)

-

Ethanol (for rinsing)

Procedure:

-

Solution Preparation:

-